molecular formula C15H18N2O3S B288196 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B288196
M. Wt: 306.4 g/mol
InChI Key: DYUUOHJUKRHFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide selectively inhibits CA IX by binding to its active site, which results in the inhibition of the enzyme's catalytic activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. The inhibition of CA IX by 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to reduce the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects, including the inhibition of CA IX and the reduction of bicarbonate ion production. These effects have been shown to reduce the growth and metastasis of cancer cells. Additionally, 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for CA IX, which makes it a useful tool for studying the enzyme's role in cancer. Additionally, 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has low toxicity and good bioavailability, making it a safe and effective tool for in vivo studies. However, one of the limitations of using 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide is its relatively low potency, which may limit its effectiveness in some experiments.

Future Directions

There are many future directions for research on 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, including the development of more potent inhibitors of CA IX, the evaluation of 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in combination with other cancer therapies, and the development of new imaging techniques for visualizing CA IX in vivo. Additionally, further research is needed to determine the potential applications of 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide in other fields, such as drug delivery and diagnostics.

Synthesis Methods

The synthesis of 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been achieved using various methods, including the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 2-pyridinylamine in the presence of a base. Another method involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 2-pyridinylthiourea in the presence of a base. Both methods result in the formation of 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide as a white crystalline solid.

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been used in various scientific research applications, including as a selective inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many cancer types. 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been used as a fluorescent probe for imaging CA IX in cancer cells. Additionally, 4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been used as a tool for the development of new drugs that target CA IX.

properties

Product Name

4-ethoxy-2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-ethoxy-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-4-20-13-9-12(3)14(10-11(13)2)21(18,19)17-15-7-5-6-8-16-15/h5-10H,4H2,1-3H3,(H,16,17)

InChI Key

DYUUOHJUKRHFNR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.